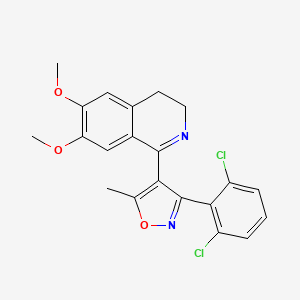

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a dihydroisoquinoline group (a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring), and two methoxy groups (an oxygen atom bonded to a methyl group). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the isoxazole and dihydroisoquinoline rings would likely cause the molecule to have a rigid, cyclic structure. The dichlorophenyl group would add to the complexity of the molecule’s structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the isoxazole ring is known to participate in various reactions, such as nucleophilic substitutions and additions . The dihydroisoquinoline group could also be involved in reactions, particularly if it contains substituents that can act as leaving groups .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents . The isoxazole and dihydroisoquinoline groups could also influence the compound’s properties .Scientific Research Applications

Synthesis and Chemical Structure

Research has delved into the synthesis of related compounds, such as tetrahydroisoquinoline derivatives, through various chemical reactions. One study describes the preparation of tetrahydroisoquinolines, treated with H2O2–WO4^2− in methanol, to yield 3,4-dihydroisoquinoline-2-oxides, which upon further reaction, form isoxazolo[3,2-a]isoquinolines. These processes highlight the synthetic routes to derive compounds with structural similarities, providing a foundation for understanding the chemical behavior and potential modifications of the compound (Coşkun & Tuncman, 2006).

Potential Medical Applications

Studies involving tetrahydroisoquinoline derivatives demonstrate their application in neurological and pharmacological research. For instance, non-competitive AMPA receptor antagonists, including those related to the compound of interest, have been evaluated for their effects on epileptic seizures in animal models. These studies provide insights into the potential of such compounds in addressing neurological disorders, indicating a pathway for future research in drug development (Citraro et al., 2006).

Materials Science and Other Applications

In materials science, the compound's derivatives have been explored for their antioxidant properties in applications such as lubricating greases. The synthesis and evaluation of quinolinone derivatives, for example, show that these compounds can significantly improve the oxidative stability of lubricating materials, demonstrating the compound's potential beyond biomedical applications (Hussein, Ismail, & El-Adly, 2016).

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its reactivity. For example, compounds containing isoxazole rings can be irritants and may cause respiratory irritation . Similarly, compounds containing dichlorophenyl groups can be hazardous and should be handled with care .

Future Directions

properties

IUPAC Name |

3-(2,6-dichlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(25-28-11)19-14(22)5-4-6-15(19)23)20-13-10-17(27-3)16(26-2)9-12(13)7-8-24-20/h4-6,9-10H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCNQKDDOWBSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NCCC4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)

![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904896.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)